molecular formula C27H34N2O6 B2981254 (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate CAS No. 172846-56-9

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B2981254
CAS No.: 172846-56-9
M. Wt: 482.577
InChI Key: CWFPAKDWGRPOSF-QHCPKHFHSA-N
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Description

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (CAS: 172846-56-9) is a protected amino acid derivative widely used in peptide synthesis. Its structure features two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the ε-amino position of lysine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This dual protection allows selective deprotection during solid-phase peptide synthesis (SPPS), enabling precise sequence control .

The compound is synthesized via a two-step process:

Step 1: Condensation of Fmoc-Lys(Boc)-OH with methyl ester, using HOBt/EDC·HCl in acetonitrile/methanol, yielding the product in 97.3% efficiency .

Step 2: Removal of the Fmoc group with piperidine generates the intermediate Methyl 2-amino-6-(Boc-amino)hexanoate (2b) for further coupling .

Key properties include a molecular weight of 468.54 g/mol (C₂₆H₃₂N₂O₆) and stability under inert, dark storage conditions . Its methyl ester group enhances solubility in organic solvents, making it suitable for SPPS applications .

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFPAKDWGRPOSF-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves multiple steps:

    Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions.

    Esterification: The carboxyl group is esterified using methanol in the presence of a strong acid catalyst.

    Coupling Reaction: The protected amino acid is coupled with the desired peptide chain using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large batch reactors are used to carry out the protection and coupling reactions.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Nucleophiles: Amines or thiols can act as nucleophiles in substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.

    Reduction Products: Alcohol derivatives from the ester group.

    Substitution Products: Substituted amino derivatives.

Scientific Research Applications

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

    Biological Research: Used in the study of enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon completion of the synthesis, these protective groups can be removed under specific conditions, revealing the functional amino groups.

Comparison with Similar Compounds

The compound belongs to a family of Fmoc/Boc-protected lysine derivatives. Structural variations in these analogs influence their reactivity, solubility, and applications. Below is a detailed comparison:

Variations in Protecting Groups
Compound Name Protecting Groups Molecular Weight (g/mol) Key Features Yield Reference
(S)-Methyl 2-(Fmoc-amino)-6-(Boc-amino)hexanoate (Target Compound) Fmoc (α), Boc (ε) 468.54 High-yield synthesis (97.3%); methyl ester enhances organic solubility 97.3%
(S)-2-(Fmoc-amino)-6-(Boc-amino)hexanoic acid Fmoc (α), Boc (ε) 454.51 Carboxylic acid form; requires activation for coupling N/A
(S)-2-(Fmoc-amino)-6-(Z-amino)hexanoic acid (Z = benzyloxycarbonyl) Fmoc (α), Z (ε) 488.52 Z group removed by hydrogenolysis; less acid-sensitive than Boc 93%
(S)-tert-Butyl 2-(Fmoc-amino)-6-(Boc-amino)hexanoate Fmoc (α), Boc (ε), tert-Bu 482.57 tert-butyl ester improves stability in acidic conditions N/A

Key Observations :

  • Carboxylic Acid vs. Ester : The methyl ester (target compound) offers better solubility in SPPS solvents like DMF compared to the carboxylic acid derivative .
  • Boc vs. Z : Boc is preferred for acid-stable protection, while Z requires harsher conditions (e.g., H₂/Pd) for removal, limiting its use in complex syntheses .
Structural Modifications
Compound Name Structural Variation Molecular Weight (g/mol) Application Reference
(S)-2-(Fmoc-amino)-6-(Boc-amino)-4,4-difluorohexanoic acid Difluoro substitution at C4 561.18 Stabilizes β-sheet conformations in peptides
(S)-2-(Fmoc(methyl)-amino)-4-methoxy-4-oxobutanoic acid Methylated Fmoc, methoxy ester 383.40 Alters steric hindrance for selective coupling
(S)-6-(Fmoc-amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic acid Cyclohexylidene side chain 574.71 Used in advanced peptidomimetic drug design

Key Observations :

  • Difluoro Substitution : The 4,4-difluoro variant () enhances conformational rigidity, useful in designing peptide secondary structures .

Key Observations :

  • Azepane/Pyrrolidine Scaffolds : These derivatives () are critical in synthesizing protease-resistant peptidomimetics for drug development .
  • High-Yield Synthesis : Complex analogs like those in achieve >95% yields, demonstrating the robustness of Fmoc/Boc chemistry .

Biological Activity

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as a derivative of Fmoc-protected amino acids, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure suggests potential applications in peptide synthesis and drug development due to its unique functional groups that may influence biological activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • CAS Number : 197632-76-1
  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.57 g/mol
  • Purity : Typically above 97% in commercial preparations.

Structural Representation

 S Methyl 2 9H fluoren 9 yl methoxy carbonyl amino 6 tert butoxycarbonyl amino hexanoate\text{ S Methyl 2 9H fluoren 9 yl methoxy carbonyl amino 6 tert butoxycarbonyl amino hexanoate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group is known to enhance the stability and solubility of peptides, making this compound a valuable intermediate in peptide synthesis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, derivatives of Fmoc-protected amino acids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for certain proteolytic enzymes, which play crucial roles in various biological processes, including protein degradation and cell signaling. The tert-butoxycarbonyl (Boc) group provides steric hindrance that can enhance selectivity towards specific enzyme targets.

Case Studies

Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the efficacy of Fmoc derivatives in inhibiting breast cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting potential as therapeutic agents against breast cancer .

Case Study 2: Enzyme Interaction
In another investigation, researchers evaluated the binding affinity of similar compounds to proteases involved in cancer metastasis. The findings revealed that modifications at the amino acid side chains, including those found in this compound, enhanced inhibitory effects on enzyme activity by up to 70% compared to unmodified peptides .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific proteolytic enzymes
Cell ViabilityReduces viability of breast cancer cell lines

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